molecular formula C14H15FN2 B3076183 N1-(4-fluorophenethyl)benzene-1,2-diamine CAS No. 1039988-67-4

N1-(4-fluorophenethyl)benzene-1,2-diamine

Cat. No.: B3076183
CAS No.: 1039988-67-4
M. Wt: 230.28 g/mol
InChI Key: XIGZFSFSQPGMST-UHFFFAOYSA-N
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Description

“N1-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine” is a compound with a molecular weight of 247.23 . It’s stored at room temperature and comes in a powder form .


Synthesis Analysis

In a study, a mixture of o-phenylene diamine, 1-bromopropane, and potassium carbonate was stirred in ethanol at room temperature . After the reaction was completed, the solvent was removed and the residue was extracted with dichloromethane .


Chemical Reactions Analysis

A solvent-controllable photoreaction of 4-methoxyazobenzenes was studied, which could afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

Scientific Research Applications

Conducting Polymers

Electrochemical copolymerizations involving derivatives of benzene-1,2-diamine have been explored for creating conducting polymers. For instance, the synthesis and characterization of conducting copolymers from thiophene derivatives with benzene-1,2-diamine show potential in electronics due to their conductivity and thermal stability. These polymers were analyzed using techniques like cyclic voltammetry, Fourier transform infrared spectroscopy, and scanning electron microscopy, highlighting their application in developing advanced materials for electronic devices (Turac, Sahmetlioglu, & Toppare, 2014).

Fluorescence Sensing

Compounds based on benzene-1,2-diamine derivatives exhibit unique properties in fluorescence sensing. Research into N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrated aggregation-induced emission enhancement, suggesting potential applications in fluorescence sensing of volatile organic compounds. This work opens avenues for developing new fluorescent materials for sensing and imaging applications (Wu et al., 2015).

Organic Light Emitting Diodes (OLEDs)

Novel starburst-type amorphous materials derived from benzene-1,4-diamine variants have been synthesized and applied as hole injection layers in OLEDs, significantly reducing the required driving voltage. This research indicates the relevance of such diamine derivatives in improving the efficiency and performance of OLED devices (Kim, Yokoyama, & Adachi, 2012).

Corrosion Inhibition

Diamine aromatic epoxy pre-polymers, including benzene-1,2-diamine derivatives, have shown effectiveness as corrosion inhibitors for carbon steel in acidic mediums. These compounds were evaluated using experimental and computational techniques, providing insights into the development of new materials for protecting metals from corrosion (Dagdag et al., 2019).

Enantioselective Recognition

Cyclohexane-1,2-diamine-based bisbinaphthyl molecules have been synthesized for enantioselective fluorescent recognition of chiral acids, showcasing the utility of benzene-1,2-diamine derivatives in chirality sensing. This innovative approach demonstrates the compound's potential in analytical chemistry for distinguishing between different enantiomers of acids (Li et al., 2007).

Properties

IUPAC Name

2-N-[2-(4-fluorophenyl)ethyl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)16/h1-8,17H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZFSFSQPGMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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